![molecular formula C10H12O3 B1611477 2-Methylveratraldehyde CAS No. 51234-09-4](/img/structure/B1611477.png)
2-Methylveratraldehyde
Overview
Description
2-Methylveratraldehyde (2MVA) is an important aldehyde compound found in many plant and animal sources. It is a colorless liquid with a sweet odor, and has a number of applications in the scientific and industrial fields. In particular, 2MVA has been studied extensively in the laboratory setting, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Flavor Compound in Foods
2-Methylveratraldehyde, among other branched chain aldehydes, plays a crucial role as a flavor compound in a variety of food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids are well-documented, with their formation being influenced by metabolic conversions, microbial composition, and the food's composition itself. Understanding the generation pathways of these flavor compounds is key to controlling their formation to achieve desired levels in food products (Smit, Engels, & Smit, 2009).
Sustainable Solvent in Natural Product Extraction
2-Methylveratraldehyde, specifically in the form of 2-methyloxolane (2-MeOx), is highlighted as a bio-based solvent for extracting natural products and food ingredients. This compound is not only effective in terms of solvent power and extraction efficiency but also exhibits a detailed toxicological profile and minimal environmental impacts. It stands as a sustainable alternative to traditional petroleum-based solvents, like hexane, for the extraction of lipophilic natural products, with successful industrial applications that consider technological, economic, and safety impacts (Rapinel et al., 2020).
Mechanism of Action
Target of Action
2-Methylveratraldehyde is a chiral compound that can be used as a reagent in organic synthesis . It has been shown to potentiate the antimicrobial activity of Grignard reagents and carbonation , which are chemical reactions that form new carbon-carbon bonds.
Mode of Action
Its ability to potentiate the antimicrobial activity of grignard reagents suggests that it may interact with microbial cells to enhance the effectiveness of these reagents .
Biochemical Pathways
Its role as a potentiator of grignard reagents suggests that it may influence the biochemical pathways involved in microbial cell function
Result of Action
Its role as a potentiator of the antimicrobial activity of Grignard reagents suggests that it may have antimicrobial effects . .
properties
IUPAC Name |
3,4-dimethoxy-2-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDVKKZRJAMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468978 | |
Record name | 2-METHYLVERATRALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylveratraldehyde | |
CAS RN |
51234-09-4 | |
Record name | 2-METHYLVERATRALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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